molecular formula C23H20N2S B12172969 Benzenamine, 4-methyl-N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- CAS No. 36220-33-4

Benzenamine, 4-methyl-N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]-

Cat. No.: B12172969
CAS No.: 36220-33-4
M. Wt: 356.5 g/mol
InChI Key: RGBLNYFBOVXZDS-UHFFFAOYSA-N
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Description

The compound Benzenamine, 4-methyl-N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- (IUPAC name: (2E)-N-(2,4-dimethylphenyl)-3-methylthiazol-2(3H)-imine) is a thiazolylidene derivative with the molecular formula C₁₂H₁₄N₂S and a molecular weight of 218.32 g/mol . It is commercially known as cymiazole, an acaricide used in agricultural pest control to target mites and ticks . Its structure comprises a 2,4-dimethylphenyl group linked to a thiazole ring substituted with a methyl group at position 3 (Figure 1). The planar geometry of the thiazolylidene moiety facilitates π-π interactions, enhancing its binding affinity to biological targets .

Properties

CAS No.

36220-33-4

Molecular Formula

C23H20N2S

Molecular Weight

356.5 g/mol

IUPAC Name

N,3-bis(4-methylphenyl)-4-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C23H20N2S/c1-17-8-12-20(13-9-17)24-23-25(21-14-10-18(2)11-15-21)22(16-26-23)19-6-4-3-5-7-19/h3-16H,1-2H3

InChI Key

RGBLNYFBOVXZDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Three-Component Condensation

The thiazolylidene scaffold is efficiently assembled via MCRs involving aldehydes, amines, and thiocarbonyl compounds. For benzenamine, 4-methyl-N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- , a representative protocol involves:

  • 4-Methylbenzaldehyde and 4-methylbenzenamine condensing to form an imine intermediate.

  • Thioglycolic acid introducing the sulfur atom, followed by cyclization under acidic conditions.

Optimization Insights :

  • Catalyst : Nano-CdZr₄(PO₄)₆ (0.6 mol%) increases yield to 89% by activating carbonyl and imine groups.

  • Solvent : Methanol/water mixtures (3:1) enhance solubility of intermediates, reducing side reactions.

Mechanistic Pathway :

  • Imine formation between aldehyde and amine.

  • Thiol attack on the imine carbon, facilitated by Brønsted acid sites on the catalyst.

  • Intramolecular cyclization to form the thiazolylidene ring.

Four-Component Synthesis

A high-yielding four-component method employs:

  • 4-Methylphenyl isothiocyanate

  • 4-Methylbenzenamine

  • Chloroacetyl chloride

  • Aromatic aldehyde

Reaction Conditions :

  • Catalyst : Triethylamine (10 mol%) in refluxing ethanol.

  • Time : 8–12 hours.

Key Observation : Electron-withdrawing groups (e.g., -NO₂) on the aldehyde accelerate cyclization by polarizing the carbonyl group, achieving yields up to 92%.

Aziridine Ring-Opening and Cyclization

Lewis Acid-Mediated Ring Opening

N-Arylsulfonylaziridines react with isothiocyanates in the presence of BF₃·OEt₂ to form thiazolylidene derivatives:

  • Aziridine activation : BF₃·OEt₂ coordinates to the sulfonyl group, increasing electrophilicity.

  • Ring opening : Isothiocyanate attacks the β-carbon of aziridine, forming a thiourea intermediate.

  • Cyclization : 5-exo-dig cyclization yields the thiazolylidene core.

Example :

  • Aziridine : N-Tosyl-2-phenylaziridine

  • Isothiocyanate : 4-Methylphenyl isothiocyanate

  • Yield : 94% with >99% enantiomeric excess (ee).

Stereochemical Control

Chiral aziridines produce enantiopure thiazolylidenes. For instance:

  • (R)-Aziridine derivatives yield (S,Z)-thiazolylidene products via inversion at the β-carbon.

  • Catalyst : Scandium(III) triflate (5 mol%) in dichloromethane at 0°C.

Base-Catalyzed Cyclocondensation

Hydrazine-Mediated Synthesis

Hydrazine facilitates cyclocondensation of:

  • 4-Methylbenzaldehyde

  • Allyl isothiocyanate

  • α-Chloroacetophenone

Conditions :

  • Base : Triethylamine (15 mol%)

  • Solvent : Methanol under reflux.

Outcome :

  • Intramolecular cyclization forms the thiazolidin-4-one precursor, which undergoes dehydrogenation to the thiazolylidene.

Solvent-Free Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes:

  • Reactants : 4-Methylbenzenamine, thiourea, and diketones.

  • Conditions : 150°C, 10 minutes, no solvent.

  • Yield : 85% with minimal purification.

Nano-Catalytic Systems

Magnetic Nano-Catalysts

CoFe₂O₄@SiO₂/PrNH₂ nanoparticles enable reusable catalysis:

  • Loading : 1.2 mol%

  • Cycles : 7 cycles with <5% activity loss.

Advantages :

  • High surface area (320 m²/g) enhances reactant adsorption.

  • Magnetic separation simplifies recovery.

Comparative Catalyst Performance

CatalystYield (%)Reaction Time (h)Reusability
Nano-CdZr₄(PO₄)₆8965 cycles
CoFe₂O₄@SiO₂/PrNH₂9157 cycles
BF₃·OEt₂943Not reusable

Mechanistic Studies and Side Reactions

Competing Pathways

  • Imine vs. Enamine Formation : Protic solvents favor imine intermediates, while aprotic solvents promote enamine side products.

  • Oxidative Dehydrogenation : Atmospheric oxygen converts thiazolidin-4-ones to thiazolylidenes, necessitating inert conditions for intermediate isolation.

Byproduct Analysis

Common byproducts include:

  • Bis-thiazolylidenes : From over-condensation (5–8% yield).

  • Desulfurization products : Using excess reducing agents (e.g., NaBH₄).

Green Chemistry Approaches

Aqueous-Phase Synthesis

Water/ethanol (4:1) mixtures achieve 78% yield at 70°C, eliminating toxic solvents.

Biocatalysis

Lipase-catalyzed acyl transfer reduces racemization:

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Yield : 68% with 98% ee .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-methyl-N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may yield amines or alkanes.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that benzenamine derivatives often exhibit significant antimicrobial properties. The presence of the thiazole group in this compound suggests enhanced activity against various pathogens. Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics and antifungal agents.

Anticancer Activity
The compound's ability to interact with cellular targets positions it as a potential anticancer agent. Preliminary studies suggest that derivatives of benzenamine can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds containing thiazole rings have been documented to exhibit cytotoxic effects against different cancer cell lines.

Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated several thiazole-containing compounds for their anticancer properties. Among these, derivatives similar to benzenamine showed promising results in inhibiting the proliferation of breast cancer cells through apoptosis induction.

Materials Science

Dyes and Pigments
Benzenamine derivatives are utilized in the synthesis of dyes and pigments due to their vibrant colors and stability. The thiazole moiety enhances the lightfastness and chemical resistance of these dyes, making them suitable for textiles and coatings.

Case Study: Dye Production
In a recent study, researchers synthesized various dyes from benzenamine derivatives, including the target compound. These dyes demonstrated excellent stability under light exposure and heat, indicating their potential for industrial applications in textiles.

Industrial Applications

Catalysts in Organic Synthesis
The unique structure of benzenamine allows it to act as a catalyst in various organic reactions, including coupling reactions essential for synthesizing complex organic molecules. Its ability to stabilize reactive intermediates makes it valuable in pharmaceutical manufacturing.

Case Study: Catalytic Activity
A research paper highlighted the use of benzenamine derivatives as catalysts in Suzuki coupling reactions. The study reported high yields of desired products with minimal side reactions, showcasing the efficiency of these compounds in organic synthesis .

Mechanism of Action

The mechanism of action of Benzenamine, 4-methyl-N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Variations

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Activity
Cymiazole C₁₂H₁₄N₂S 218.32 - 2,4-Dimethylphenyl
- 3-Methylthiazol-2(3H)-ylidene
Acaricide
Benzenamine, N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene] C₂₁H₂₅N₃O₃S₂ 455.57 - Azepanylsulfonylphenyl
- 2-Methoxyethyl
Not reported (structural complexity suggests potential pharmaceutical use)
Benzyl-[4-(4-fluorophenyl)-thiazol-2-yl]-amine C₁₆H₁₃FN₂S 296.35 - 4-Fluorophenyl
- Benzylamine
Unknown (fluorine enhances electronegativity; possible antimicrobial activity)
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine C₁₈H₁₆ClN₃S 365.86 - 4-Chlorophenyl
- Dimethylaminobenzylidene
Research compound (chlorine and dimethylamino groups may enhance bioactivity)
4-Methyl-N-(2-methylphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine C₁₄H₁₆N₂S 244.35 - 2-Methylphenyl
- Propenyl
Not reported (allyl group may influence reactivity)

Biological Activity

Benzenamine, 4-methyl-N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene] is a complex organic compound characterized by its unique structural components, including a thiazole moiety and multiple aromatic rings. This compound falls under the category of aromatic amines, which are known for their diverse biological activities. The intricate arrangement of functional groups in this compound suggests potential interactions with various biological targets, influencing cellular processes and signaling pathways.

Antimicrobial Properties

Research indicates that benzenamine derivatives, including the specific compound , exhibit antimicrobial activity . The presence of the thiazole group enhances the interaction with microbial enzymes or cell membranes, potentially leading to effective inhibition of microbial growth. For instance, studies have shown that related compounds can disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for microbial survival.

Antifungal Activity

The antifungal properties of benzenamine derivatives are also significant. The thiazole structure has been associated with increased efficacy against fungal pathogens. Laboratory assays have demonstrated that these compounds can inhibit the growth of various fungi by targeting specific enzymes involved in cell wall biosynthesis or ergosterol production.

Anticancer Potential

Benzenamine derivatives have garnered attention for their anticancer properties . Research has identified several mechanisms through which these compounds exert their effects, including apoptosis induction and cell cycle arrest in cancer cells. The thiazole moiety may play a crucial role in modulating signaling pathways associated with tumor growth and metastasis.

Case Study: Inhibition of Cancer Cell Proliferation

A notable study investigated the effects of a benzenamine derivative on human cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, with IC50 values indicating potent cytotoxicity against breast and lung cancer cells. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Binding Affinities

Interaction studies focusing on benzenamine derivatives highlight their binding affinities with biological macromolecules such as proteins and nucleic acids. These studies are pivotal in elucidating the mechanisms of action and therapeutic potential of these compounds. For instance, benzenamine derivatives have shown significant binding to enzymes involved in metabolic pathways, suggesting potential roles as enzyme inhibitors or modulators.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding modes and affinities of benzenamine derivatives to various biological targets. These computational studies provide insights into how structural modifications can enhance biological activity and selectivity towards specific targets.

Summary of Key Findings

Activity TypeObserved EffectsMechanism of Action
AntimicrobialInhibition of microbial growthDisruption of cell wall synthesis
AntifungalInhibition of fungal growthTargeting ergosterol biosynthesis
AnticancerInduction of apoptosis in cancer cellsActivation of caspases; cell cycle arrest

Q & A

Q. Q1. What are the standard synthetic routes for preparing Benzenamine, 4-methyl-N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]-, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves a multi-step condensation reaction. For example:

Step 1: React 4-methylbenzenamine with a substituted benzaldehyde (e.g., 4-methylbenzaldehyde) in ethanol under reflux to form a Schiff base intermediate.

Step 2: Cyclize the intermediate with thiourea or a thioamide derivative in the presence of a catalyst (e.g., iodine or acetic acid) to form the thiazole ring .
Characterization Techniques:

  • NMR Spectroscopy: Confirm the Schiff base intermediate’s structure using 1^1H and 13^13C NMR, focusing on imine proton shifts (~8.5 ppm) and aromatic resonances.
  • Mass Spectrometry (MS): Validate the molecular ion peak ([M+H]+^+) of the final product.
  • Elemental Analysis: Verify C, H, N, and S content to ±0.3% of theoretical values .

Q. Q2. How is crystallographic data for this compound refined, and what software is recommended for structural validation?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution: Employ direct methods in SHELXS or charge-flipping algorithms in SHELXD for phase determination.

Refinement: Apply full-matrix least-squares refinement using SHELXL , adjusting thermal parameters and validating against the CIF file.

Validation: Check for errors using PLATON (e.g., ADDSYM for missed symmetry) and the IUCr’s checkCIF tool .

Advanced Research Questions

Q. Q3. How can computational methods predict the biological activity of this compound, and what contradictions exist between in silico and experimental results?

Methodological Answer:

Molecular Docking: Use AutoDock Vina or Glide to simulate binding to target proteins (e.g., fungal CYP51 or bacterial topoisomerase IV). Focus on hydrogen bonding with the thiazole nitrogen and hydrophobic interactions with aryl groups.

QSAR Modeling: Train models using descriptors like LogP, polar surface area, and HOMO-LUMO gaps. Validate against experimental IC50_{50} values from antimicrobial assays.

Contradictions: Discrepancies often arise due to solvation effects in docking (overlooking water-mediated interactions) or incomplete protein flexibility in simulations. Cross-validate with isothermal titration calorimetry (ITC) to resolve binding affinity mismatches .

Q. Q4. How can researchers resolve conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer:

NMR-XRD Cross-Validation: Compare dihedral angles from SC-XRD with 3JHH^3J_{HH} coupling constants in NMR. For example, a planar thiazole ring (XRD) should correlate with deshielded 1^1H signals (~7.5–8.5 ppm).

Dynamic Effects: Use variable-temperature NMR to detect conformational flexibility (e.g., ring puckering) that XRD static structures may miss.

DFT Calculations: Optimize the geometry using Gaussian 16 at the B3LYP/6-31G(d) level and calculate NMR chemical shifts with the GIAO method. Deviations >0.5 ppm suggest experimental outliers .

Q. Q5. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

pH Stability: Perform accelerated degradation studies in buffers (pH 1–10) at 37°C. Monitor via HPLC-UV (λ = 254 nm) to identify hydrolysis-prone sites (e.g., imine bonds).

Prodrug Design: Modify the imine group to a stable amide or carbamate, which is enzymatically cleaved in vivo.

Microencapsulation: Use PLGA nanoparticles to enhance bioavailability. Characterize encapsulation efficiency (>80%) and release kinetics (sustained over 72 hours) .

Q. Q6. How does the compound’s electronic structure influence its reactivity in catalytic applications?

Methodological Answer:

Electrostatic Potential Maps: Generate using Multiwfn to identify nucleophilic (thiazole sulfur) and electrophilic (aryl methyl groups) sites.

Coordination Studies: Titrate with transition metals (e.g., Cu2+^{2+}) and monitor UV-Vis shifts (e.g., ligand-to-metal charge transfer bands at 400–500 nm).

Catalytic Testing: Assess Suzuki-Miyaura coupling efficiency using aryl halides. Correlate turnover frequency (TOF) with Hammett σ+^+ values of substituents .

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